

Cellular Targets of AMG7703: An In-depth Technical Guide

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Compound of Interest

Compound Name: AMG7703

Cat. No.: B1667041

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Abstract

AMG7703 is a potent and selective allosteric agonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43). As a positive allosteric modulator, it enhances the receptor's response to endogenous ligands, primarily short-chain fatty acids (SCFAs) like acetate and propionate. This document provides a comprehensive overview of the cellular targets of **AMG7703**, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its activity. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Primary Cellular Target: Free Fatty Acid Receptor 2 (FFA2/GPR43)

The principal cellular target of **AMG7703** is the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor. **AMG7703** binds to an allosteric site on the receptor, distinct from the orthosteric site where endogenous short-chain fatty acids bind. This interaction not only directly activates the receptor but also potentiates the effects of endogenous agonists.

Potency and Efficacy

AMG7703 demonstrates potent activation of both human and murine FFA2. Its activity has been quantified through various in vitro assays, with key metrics summarized in the table below.

Assay Type	Target	Metric	Value (μM)	Reference
Gαi-coupled cAMP Inhibition	Human FFA2 (hFFA2)	IC50	0.7	[1]
Gαi-coupled cAMP Inhibition	Murine FFA2 (mFFA2)	IC50	0.96	[1]
Gαq-coupled Aequorin Inhibition	Human FFA2 (hFFA2)	EC50	0.45	[1]
Gαq-coupled Aequorin Inhibition	Murine FFA2 (mFFA2)	EC50	1.27	[1]

Selectivity Profile

AMG7703 exhibits high selectivity for FFA2 over other closely related free fatty acid receptors, namely FFA1 (GPR40) and FFA3 (GPR41). This selectivity is crucial for minimizing off-target effects and for dissecting the specific physiological roles of FFA2.

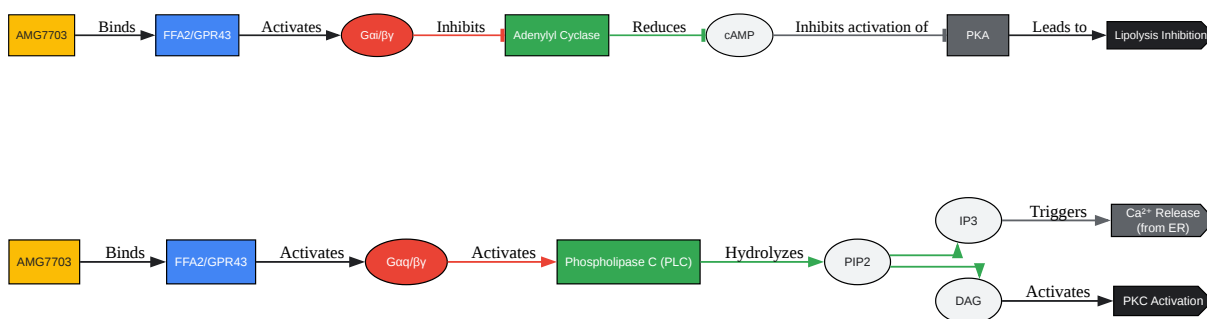
Receptor	Activity	Concentration (μM)	Cell Line	Reference
FFA1 (GPR40)	No significant activity	30	Chinese Hamster Ovary (CHO)	[1]
FFA3 (GPR41)	No significant activity	30	Chinese Hamster Ovary (CHO)	

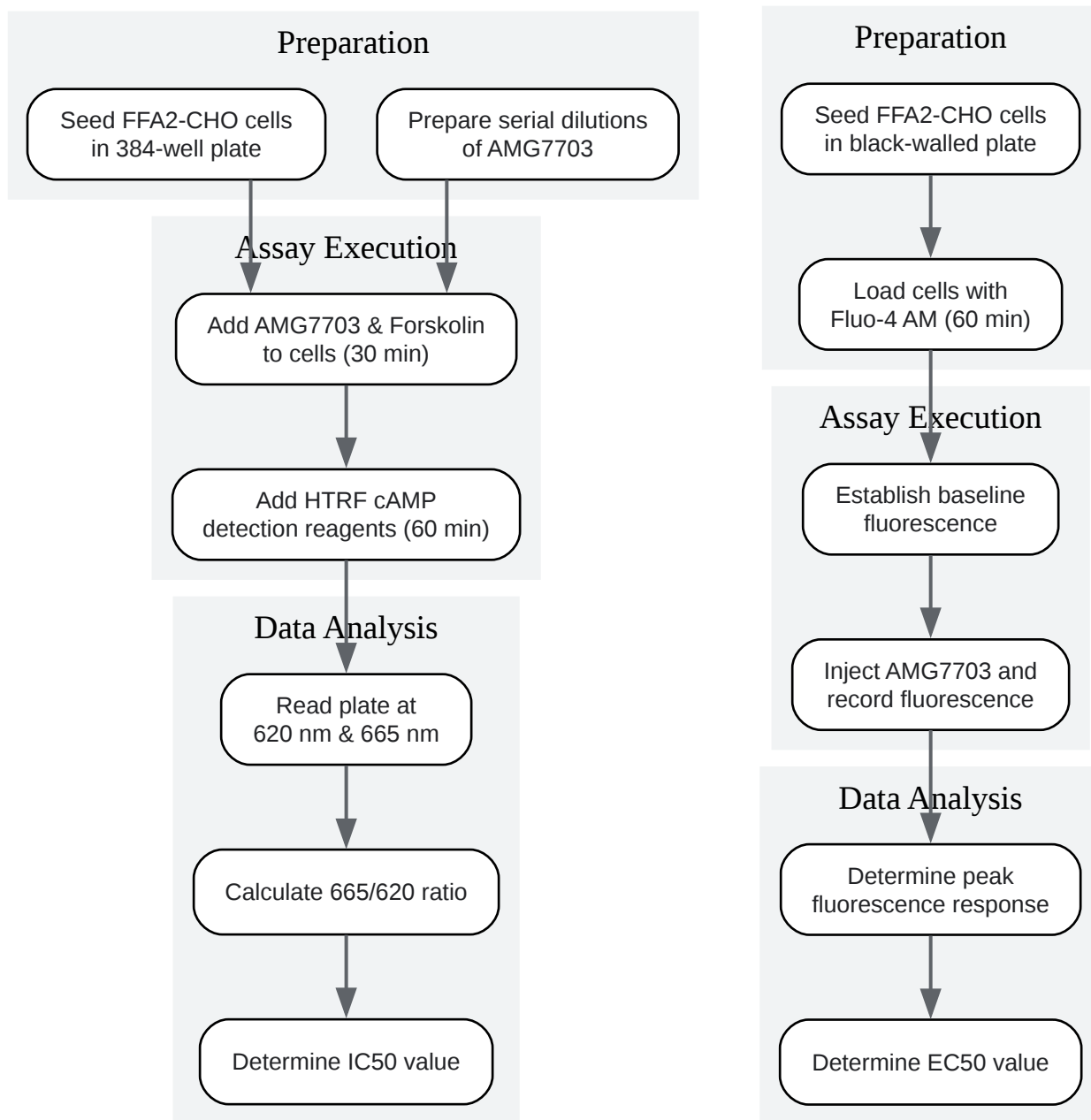
Signaling Pathways Modulated by AMG7703

Activation of FFA2 by **AMG7703** leads to the engagement of multiple intracellular signaling cascades through the coupling to different G protein subtypes, primarily Gαi and Gαq.

Gαi-Mediated Signaling Pathway

The coupling of FFA2 to Gαi proteins results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is primarily associated with the metabolic effects of FFA2 activation, such as the inhibition of lipolysis in adipocytes.





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References

- 1. medchemexpress.com [medchemexpress.com]
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